molecular formula C7H4IN3O2 B8025577 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

Cat. No.: B8025577
M. Wt: 289.03 g/mol
InChI Key: NEBKEHIDEKDSOG-UHFFFAOYSA-N
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Description

5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (CAS 1638766-94-5) is a high-value chemical building block for scientific research. This compound features a planar, aromatic pyrrolo[2,3-d]pyrimidine core, a structure known to mimic the purine base of adenine, which allows it to interact with ATP-binding sites in various enzymatic targets . This core scaffold is recognized for its broad-spectrum bioactivity and is a subject of interest in developing novel therapeutic agents, particularly in the face of rising antimicrobial resistance . The specific substitution pattern on this derivative is key to its research utility. The iodine atom at the 5-position introduces steric bulk and significant electron-withdrawing effects, which can enhance binding specificity and metabolic stability . This halogen also serves as a versatile handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling researchers to synthesize a diverse array of more complex derivatives . The carboxylic acid functional group at the 2-position offers a site for ionic interactions with target proteins and allows for further synthetic modification through amide coupling or esterification, making this compound a highly flexible intermediate in medicinal chemistry campaigns . The primary research applications for this compound and its derivatives are in the fields of oncology and infectious diseases. The pyrrolo[2,3-d]pyrimidine scaffold has demonstrated promising anticancer activity by functioning as a competitive inhibitor of kinases like p21-activated kinase 4 (PAK4), an enzyme overexpression of which is linked to various cancers . Additionally, recent advances highlight the scaffold's significant potential in antimicrobial applications , showing antibacterial, antifungal, and antiviral effects . This product is intended for research and development use only by technically qualified persons. It is explicitly not intended for diagnostic, therapeutic, or human use. All sales are final for this specialty chemical.

Properties

IUPAC Name

5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN3O2/c8-4-2-10-5-3(4)1-9-6(11-5)7(12)13/h1-2H,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBKEHIDEKDSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=C(N=C2N1)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Pyrrolopyrimidine Precursors

The most widely reported route begins with 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol as the starting material. Chlorination using phosphorus oxychloride (POCl₃) and a tertiary amine base (e.g., diisopropylethylamine) generates 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine , a critical intermediate.

Key Steps:

  • Chlorination:

    • Reagents: 3.0 equivalents POCl₃, 2.0 equivalents diisopropylethylamine.

    • Conditions: Toluene solvent, 75°C for 16 hours.

    • Yield: 52–87%.

  • Iodination at Position 5:

    • Method: Selective iodination via halogen exchange using sodium iodide (NaI) in acetone under reflux.

    • Alternative: Direct electrophilic substitution using N-iodosuccinimide (NIS) in dichloromethane at 0°C.

Table 1: Halogenation Reaction Parameters

StepReagentsTemperatureTimeYield
ChlorinationPOCl₃, diisopropylethylamine75°C16 hr87%
IodinationNaI, acetoneReflux12 hr65%

Carboxylic Acid Functionalization at Position 2

The 2-chloro group in 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is replaced with a carboxylic acid via hydrolysis or palladium-catalyzed carbonylation.

Hydrolysis Pathway:

  • Reagents: Aqueous NaOH (2.0 M), 90°C for 4 hours.

  • Yield: 70–75%.

Carbonylation Pathway:

  • Catalyst: Pd(PPh₃)₄, CO gas.

  • Conditions: DMF solvent, 100°C, 24 hours.

  • Yield: 80% (theoretical).

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Chlorination Efficiency: Elevated temperatures (75–105°C) improve POCl₃ reactivity but risk decomposition. Toluene minimizes side reactions compared to polar solvents.

  • Iodination Selectivity: Acetone enhances NaI solubility, while NIS in dichloromethane prevents over-iodination.

Table 2: Solvent Impact on Iodination

SolventReagentSelectivity (5-Iodo:7-Iodo)
AcetoneNaI9:1
DichloromethaneNIS8:1

Analytical Characterization

Structural Validation

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, H-6), 7.90 (s, 1H, H-7), 13.20 (s, 1H, COOH).

    • ¹³C NMR: δ 162.5 (COOH), 152.3 (C-2), 98.7 (C-5-I).

  • Mass Spectrometry:

    • ESI-MS: m/z 289.03 [M+H]⁺, confirming molecular weight.

Challenges and Industrial-Scale Considerations

Byproduct Formation

  • Chlorinated Byproducts: Residual Cl at position 4 necessitates purification via column chromatography (silica gel, ethyl acetate/hexane).

  • Carboxylic Acid Stability: Prolonged heating during hydrolysis degrades the acid group; neutralization at pH 6–7 is critical.

Green Chemistry Alternatives

  • Solvent Recycling: Toluene recovery reduces waste in chlorination.

  • Catalyst Reuse: Immobilized Pd catalysts for carbonylation lower costs .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the iodine atom.

    Cross-Coupling: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Therapeutic Agent Development : The compound serves as a scaffold for developing novel therapeutic agents, particularly as inhibitors of enzymes or receptors involved in disease pathways, such as Janus Kinase 3 (JAK3) which is crucial in signaling pathways for immune response .
    • Anticancer Activity : Research indicates that it exhibits cytotoxic effects against various cancer cell lines, with IC₅₀ values ranging from 29 to 59 µM, demonstrating significant potential as an anticancer agent .
  • Biological Studies
    • Signal Transduction : The compound is utilized in studying biological processes like signal transduction and gene expression due to its ability to interact with specific molecular targets .
    • Immunosuppressive Properties : It has been shown to inhibit protein kinases involved in immunological disorders, making it a candidate for treating conditions such as lupus and rheumatoid arthritis .
  • Organic Synthesis
    • Acts as a building block in synthesizing more complex molecules, facilitating the development of new materials and drugs .

The compound has demonstrated several biological activities:

  • Anticancer Activity : Exhibits significant cytotoxic effects against different cancer types.
  • Anti-inflammatory Effects : Potentially useful in treating inflammatory diseases.
  • Immunosuppressive Properties : Effective in conditions requiring immune modulation.

Table 1: Summary of Biological Activities

Activity TypeDescription
AnticancerCytotoxic effects against various cancer cell lines
Anti-inflammatoryPotential application in inflammatory diseases
ImmunosuppressiveUseful for immunological disorders

Case Study: Anticancer Efficacy

A study on pyrrolo[2,3-d]pyrimidine derivatives highlighted that modifications at the 5-position significantly enhanced anticancer activity. The most potent derivative exhibited IC₅₀ values comparable to established tyrosine kinase inhibitors (TKIs) and induced apoptosis in HepG2 liver cancer cells through upregulation of pro-apoptotic proteins .

Mechanism of Action

The mechanism by which 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Key Findings and Implications

Iodine vs. Chlorine Substituents : Iodine’s larger atomic radius enhances electrophilicity but introduces steric challenges, as seen in the 56% glycosylation yield of 5-iodo derivatives versus 93% for chlorinated analogs .

Carboxylic Acid Positioning : The 2-carboxylic acid group in pyrrolo-pyrimidines improves hydrogen-bonding capacity, critical for nucleoside analog synthesis, while fused-ring derivatives (e.g., dihydropyrido-pyrrolo-pyrimidines) exhibit superior biofilm inhibition .

Commercial Viability : High purity (97%) and scalability (500 g synthesis) make this compound a preferred intermediate for marine nucleoside research .

Biological Activity

5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry, particularly as an inhibitor of various protein kinases. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolopyrimidine core structure characterized by the following molecular formula:

  • Molecular Formula : C₈H₆N₄O₂I
  • Molar Mass : 263.06 g/mol

This structure includes a carboxylic acid group at the 2-position and an iodine atom at the 5-position, which contributes to its reactivity and biological activity.

This compound primarily acts as an inhibitor of protein kinases, notably Janus Kinase 3 (JAK3). This inhibition is crucial for its therapeutic effects in various immunological disorders. The compound's mechanism involves:

  • Binding to Kinase Domains : The compound interacts with the ATP-binding site of kinases, leading to inhibition of their activity.
  • Alteration of Cellular Signaling : By inhibiting kinases, it disrupts signaling pathways involved in cell proliferation and survival.

Biological Activities

Research highlights several biological activities associated with this compound:

  • Anticancer Activity :
    • The compound has shown promising cytotoxic effects against various cancer cell lines. For instance, it exhibited IC₅₀ values ranging from 29 to 59 µM against different cancer types, indicating significant potential as an anticancer agent .
    • In particular studies, compounds derived from this structure demonstrated comparable efficacy to established tyrosine kinase inhibitors (TKIs) like sunitinib .
  • Anti-inflammatory Effects :
    • Pyrrolo[2,3-d]pyrimidine derivatives have been reported to exhibit anti-inflammatory properties, making them candidates for treating conditions such as rheumatoid arthritis and psoriasis .
    • In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and pathways .
  • Immunosuppressive Properties :
    • Due to its ability to inhibit JAK3, this compound is being explored for its potential in managing autoimmune diseases and preventing organ transplant rejection .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant cytotoxic effects against cancer cell lines; IC₅₀ values < 60 µM
Anti-inflammatoryInhibition of pro-inflammatory cytokines; potential for arthritis treatment
ImmunosuppressiveInhibition of JAK3; applications in autoimmune diseases

Case Study: Anticancer Efficacy

A study conducted on various pyrrolo[2,3-d]pyrimidine derivatives demonstrated that modifications at the 5-position significantly enhanced anticancer activity. The most potent derivative exhibited IC₅₀ values comparable to established TKIs and induced apoptosis in HepG2 liver cancer cells through upregulation of pro-apoptotic proteins .

Future Directions

The ongoing research into this compound emphasizes its potential as a lead compound for drug development targeting various diseases. Future studies may focus on:

  • Structural Modifications : Exploring different substitutions to enhance selectivity and potency against specific kinases.
  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
  • Combination Therapies : Investigating synergistic effects with other anticancer agents or immunosuppressants.

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